1-(4-CHLOROBENZENESULFONYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE
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Overview
Description
1-(4-CHLOROBENZENESULFONYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE is a compound belonging to the class of sulfonylated piperidinyl oxadiazoles. This compound is characterized by a piperidine ring substituted with a sulfonyl group attached to a chlorophenyl group and an oxadiazole ring containing a trifluoromethylphenyl group. The presence of these functional groups suggests potential for lipophilicity, which can be important for drug absorption.
Chemical Reactions Analysis
1-(4-CHLOROBENZENESULFONYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The presence of the sulfonyl group suggests potential for oxidation reactions.
Reduction: The compound may undergo reduction reactions, particularly at the oxadiazole ring.
Substitution: The chlorophenyl and trifluoromethyl groups can participate in substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-CHLOROBENZENESULFONYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE is a versatile material used in scientific research. Its unique structure and properties make it valuable for various applications, including:
Drug Discovery: The compound’s potential biological activity makes it a candidate for drug discovery efforts.
Molecular Biology: Its structure allows for interactions with biological molecules, making it useful in molecular biology research.
Material Science: The compound’s properties can be leveraged in the development of new materials.
Mechanism of Action
the presence of the chlorophenyl and trifluoromethyl groups suggests potential for interactions with lipophilic targets, which can be important for drug absorption and activity. The sulfonyl group may also play a role in the compound’s biological activity.
Comparison with Similar Compounds
1-(4-CHLOROBENZENESULFONYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE can be compared with other sulfonylated piperidinyl oxadiazoles. Similar compounds include:
Sulfonylated Piperidinyl Oxadiazoles: These compounds share the piperidine and oxadiazole rings but may have different substituents.
Trifluoromethylphenyl Derivatives: Compounds with the trifluoromethylphenyl group can have similar lipophilicity and biological activity.
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O3S/c21-16-4-6-17(7-5-16)31(28,29)27-10-8-13(9-11-27)19-25-18(26-30-19)14-2-1-3-15(12-14)20(22,23)24/h1-7,12-13H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNWSDAXUYWBNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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